

Technical Guide: Spectral Analysis of CAS 1555-58-4

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Compound of Interest

Compound Name: *Propanenitrile, 3,3'-(methylimino)bis-*

CAS No.: 1555-58-4

Cat. No.: B019500

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3,3'-(Methylimino)dipropionitrile Executive Summary & Chemical Identity

CAS 1555-58-4, chemically known as 3,3'-(Methylimino)dipropionitrile or Bis(2-cyanoethyl)methylamine, is a tertiary amine featuring two propionitrile arms.^[1] It serves as a specialized intermediate in the synthesis of pharmaceutical precursors, particularly in the formation of nitrogen-containing heterocycles.

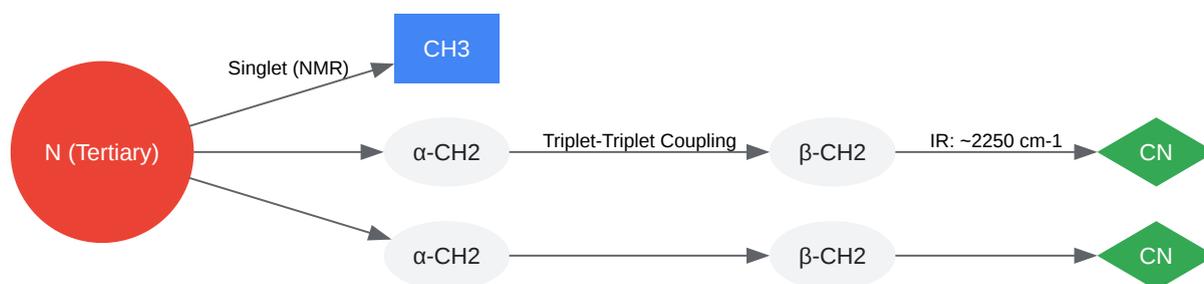
This guide details the spectroscopic "fingerprint" of the molecule, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to provide a self-validating identification protocol.

Chemical Properties Matrix

Property	Data
IUPAC Name	3-[(2-cyanoethyl)(methyl)amino]propanenitrile
Molecular Formula	C ₇ H ₁₁ N ₃
Molecular Weight	137.18 g/mol
Physical State	Pale yellow to colorless oil
Solubility	Soluble in Chloroform (CDCl ₃), Methanol, DMSO
Key Functional Groups	Tertiary Amine, Nitrile (Cyano)

Structural Visualization & Logic

To understand the spectral data, one must visualize the symmetry of the molecule. The molecule possesses C_s symmetry (assuming rapid nitrogen inversion), making the two propionitrile arms chemically equivalent in solution.



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Caption: Structural connectivity of CAS 1555-58-4 showing the equivalent propionitrile arms and the central N-methyl moiety.

Mass Spectrometry (MS) Analysis

Technique: Electron Ionization (EI), 70 eV.

The mass spectrum of CAS 1555-58-4 is characterized by a distinct fragmentation pattern driven by the stability of the tertiary amine cation and alpha-cleavage mechanisms.

Fragmentation Pathway

The molecular ion (M^+) is typically weak due to the facile loss of the cyanoethyl side chains.

m/z (Mass-to-Charge)	Ion Identity	Mechanistic Origin	Relative Intensity
137	$[M]^+$	Molecular Ion	Weak (<10%)
97	$[M - CH_2CN]^+$	Loss of cyanomethyl radical	Moderate
96	$[M - CH_2CN - H]^+$	Rearrangement/Loss of allyl nitrile	Moderate
83	$[M - CH_2CH_2CN]^+$	Loss of entire cyanoethyl arm	Base Peak (100%)
42	$[C_2H_4N]^+$	Ethylenimine / Acetonitrile fragment	High

Interpretation: The base peak at m/z 83 corresponds to the loss of one propionitrile arm (mass 54), leaving the stable cation $[CH_3-N=CH_2]^+$ or a cyclic aziridinium species. This is the diagnostic peak for N-methyl-N-(cyanoethyl) species.

Infrared Spectroscopy (IR) Analysis

Technique: ATR-FTIR (Attenuated Total Reflectance) or Thin Film (NaCl plates).

The IR spectrum serves as a rapid "Go/No-Go" quality check. The absence of N-H stretching bands confirms the tertiary amine structure, distinguishing it from its precursor, 3,3'-iminodipropionitrile (CAS 111-94-4).

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group Assignment
2960 - 2800	$\nu(\text{C-H})$	Aliphatic C-H stretch (Methyl/Methylene).
2255 - 2245	$\nu(\text{C}\equiv\text{N})$	Nitrile stretch. Sharp, medium intensity.[2] Diagnostic.
1460 - 1440	$\delta(\text{CH}_2)$	Methylene scissoring.
1360 - 1340	$\delta(\text{CH}_3)$	Methyl umbrella deformation (on Nitrogen).
1150 - 1050	$\nu(\text{C-N})$	C-N single bond stretch (Aliphatic amine).
None	$\nu(\text{N-H})$	Absence of broad band at 3300-3500 cm ⁻¹ confirms tertiary amine.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent: CDCl₃ (Deuterated Chloroform) is the standard solvent. Reference: TMS (Tetramethylsilane) at 0.00 ppm.

¹H NMR (Proton) Data

Due to symmetry, the four methylene groups appear as two distinct triplets.

Shift (δ ppm)	Multiplicity	Integration	Assignment	Coupling (J)
2.85 - 2.90	Triplet (t)	4H	N-CH ₂ (α to amine)	J \approx 7.0 Hz
2.50 - 2.55	Triplet (t)	4H	CH ₂ -CN (α to nitrile)	J \approx 7.0 Hz
2.35 - 2.40	Singlet (s)	3H	N-CH ₃ (N-Methyl)	N/A

Note: The N-CH₂ protons are more deshielded (downfield) than the CH₂-CN protons due to the electronegativity of the nitrogen atom compared to the cyano group's inductive effect.

¹³C NMR (Carbon) Data

Shift (δ ppm)	Carbon Type	Assignment
118.5 - 119.0	Quaternary (C≡N)	Nitrile Carbon
51.5 - 52.5	CH ₂	N-CH ₂ (α to amine)
41.5 - 42.0	CH ₃	N-CH ₃ (N-Methyl)
16.5 - 17.5	CH ₂	CH ₂ -CN (α to nitrile)

Experimental Protocols for Spectral Validation

Protocol A: Sample Preparation for NMR

- Safety: Wear nitrile gloves. CAS 1555-58-4 is a nitrile and may release toxic byproducts if acidified. Work in a fume hood.
- Dissolution: Weigh approximately 10-15 mg of the oil into a clean vial.
- Solvent Addition: Add 0.6 mL of CDCl₃ (containing 0.03% TMS).
- Mixing: Vortex until the oil is completely dissolved. The solution should be clear.
- Acquisition: Transfer to a 5mm NMR tube. Acquire ¹H spectrum with at least 16 scans and ¹³C spectrum with at least 256 scans to ensure signal-to-noise ratio for the quaternary nitrile carbon.

Protocol B: Sample Preparation for GC-MS

- Dilution: Prepare a 1 mg/mL solution in Methanol or Dichloromethane.
- Injection: Inject 1 μL in split mode (20:1).
- Column: Standard non-polar column (e.g., DB-5ms or HP-5).
- Program: Start at 60°C (hold 1 min), ramp 15°C/min to 250°C.

- Expectation: The compound should elute as a sharp peak. Look for the base peak at m/z 83.

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7500842, 3,3'-(Methylimino)dipropionitrile. Available at: [\[Link\]](#)
- SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST). (General reference for nitrile/amine spectral trends). Available at: [\[Link\]](#)

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Sources

- 1. 3,3'-METHYLIMINO-DI-PROPIONITRILE | 1555-58-4 [\[chemicalbook.com\]](https://www.chemicalbook.com)
- 2. IR Absorption Table [\[webspectra.chem.ucla.edu\]](https://webspectra.chem.ucla.edu)
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